molecular formula C10H16O2 B7770756 2-(Cyclohex-1-en-1-yl)butanoic acid CAS No. 6627-68-5

2-(Cyclohex-1-en-1-yl)butanoic acid

Cat. No.: B7770756
CAS No.: 6627-68-5
M. Wt: 168.23 g/mol
InChI Key: IXVMRSOUDHXLMU-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)butanoic acid is an organic compound characterized by a cyclohexene ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts, which offer efficient and scalable production routes .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.

    Reduction: Formation of 2-(Cyclohexyl)butanoic acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-1-ene-1-boronic acid
  • Cyclohex-1-en-1-yl)acetic acid
  • Cyclohex-1-en-1-yl)-2-hydroxyacetic acid

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial processes .

Properties

IUPAC Name

2-(cyclohexen-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVMRSOUDHXLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289302
Record name 2-(cyclohex-1-en-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-68-5
Record name NSC60217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohex-1-en-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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